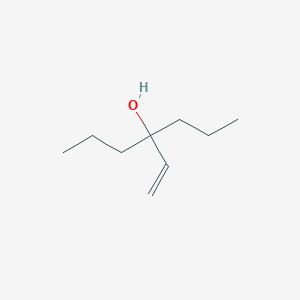![molecular formula C7H13N B8509342 Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B8509342.png)
Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,4S)-bicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that consists of a bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic framework.
Substitution: Substitution reactions, such as aminoacyloxylation, can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and water radical cations for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve ambient or mild conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various functionalized bicyclic amines and quaternary ammonium cations, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into binding sites with high affinity, leading to the modulation of biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: This compound shares a similar bicyclic framework but differs in its functional groups and reactivity.
2-azabicyclo[2.2.1]heptanes: These compounds have a similar bicyclic structure but contain an additional nitrogen atom, leading to different chemical properties and applications.
Bicyclo[2.1.1]hexanes: These compounds have a more compact bicyclic structure and are used in different synthetic applications.
Uniqueness
Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations and its utility in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
(1R,4S)-bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7?/m0/s1 |
InChI-Schlüssel |
JEPPYVOSGKWVSJ-GFCOJPQKSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H]1CC2N |
Kanonische SMILES |
C1CC2CC1CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane](/img/structure/B8509293.png)


![3-[(4-Methylphenyl)hydrazono]pentane-2,4-dione](/img/structure/B8509314.png)







![6-Phenylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B8509365.png)
